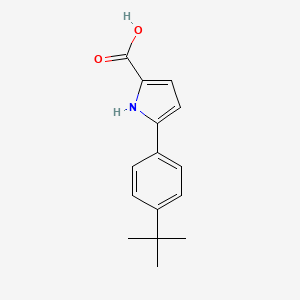

5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that features a pyrrole ring substituted with a carboxylic acid group and a phenyl ring bearing a tert-butyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of an appropriate pyrrole derivative with a substituted benzaldehyde. One common method involves the use of a Vilsmeier-Haack reaction to form the pyrrole ring, followed by a Friedel-Crafts acylation to introduce the tert-butylphenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.

Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid may act as an inhibitor of the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This property suggests its potential use in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance, studies have reported its efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent . The structure-activity relationship studies have highlighted modifications that enhance its antimicrobial potency.

Anti-Tuberculosis Activity

Recent findings suggest that derivatives of pyrrole-2-carboxylic acid exhibit significant anti-tuberculosis activity. Compounds related to this compound have demonstrated low minimum inhibitory concentrations (MIC), making them candidates for further development as anti-TB agents .

Organic Materials Development

The unique chemical structure of this compound positions it as a valuable building block for synthesizing novel organic materials. Its reactive sites allow for further chemical modifications, leading to the creation of derivatives with tailored properties for applications in organic electronics and photonics.

Synthesis of Complex Molecules

This compound serves as a precursor in the synthesis of more complex molecules with diverse functionalities. It has been utilized in various synthetic pathways to create derivatives that can be explored for additional applications across multiple domains .

Case Study: Antioxidant Mechanism Exploration

In a study examining the antioxidant mechanisms of pyrrole derivatives, this compound was identified as a promising candidate due to its ability to modulate the Nrf2 pathway effectively. The study utilized in vitro assays to demonstrate its protective effects against oxidative stress in neuronal cell lines, suggesting its applicability in neuroprotective therapies .

Case Study: Antimicrobial Efficacy Assessment

A comprehensive evaluation of the antimicrobial properties of this compound was conducted, revealing significant activity against both gram-positive and gram-negative bacteria. The study involved determining the MIC values and assessing the compound's cytotoxicity to ensure safety profiles suitable for therapeutic applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant properties | Potential neuroprotective agent |

| Antimicrobial activity | Effective against Staphylococcus aureus | |

| Anti-tuberculosis activity | Low MIC values indicate strong efficacy | |

| Materials Science | Development of organic materials | Valuable building block for complex synthesis |

| Synthesis of functional derivatives | Tailored properties for electronics |

Wirkmechanismus

The mechanism of action of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 4-tert-Butylphenylboronic acid

- 4-tert-Butylphenol

- tert-Butylbenzene

Comparison: Compared to these similar compounds, 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the pyrrole ring and the carboxylic acid group. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Biologische Aktivität

5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the relevant literature on its biological activity, focusing on its antibacterial, antiviral, and anti-inflammatory properties, along with structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a tert-butyl phenyl group and a carboxylic acid functional group. Its chemical formula is C13H15N with a molecular weight of approximately 199.27 g/mol. The presence of the bulky tert-butyl group enhances its lipophilicity, potentially influencing its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound.

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.12 - 12.5 | |

| Other Pyrrole Derivatives | Escherichia coli | 2.0 |

In vitro evaluations have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, which is comparable to established antibiotics like ciprofloxacin .

Antiviral Activity

The antiviral properties of pyrrole derivatives have also been explored extensively. For instance, some compounds in this class demonstrated efficacy against various viral strains.

| Compound | Virus Type | EC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | HSV-1 | 20 | |

| Other Pyrrole Derivatives | Tobacco Mosaic Virus | >500 (commercial control) |

In particular, the compound has shown promising results against Herpes Simplex Virus type 1 (HSV-1), with an effective concentration (EC50) of approximately 20 μg/mL, indicating potential for development as an antiviral agent .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrrole derivatives are another area of interest. Compounds containing the pyrrole moiety have been reported to exhibit inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Studies indicate that modifications on the phenyl ring and variations in substituents can significantly impact potency.

Key Findings:

- The incorporation of electron-withdrawing groups on the phenyl ring tends to enhance antibacterial activity.

- Bulky substituents like tert-butyl improve lipophilicity but may also affect solubility and bioavailability.

Case Studies

- Tuberculosis Inhibition : A study investigated the efficacy of related pyrrole compounds against drug-resistant strains of Mycobacterium tuberculosis. Compounds showed MIC values lower than 0.016 μg/mL, indicating strong potential as anti-TB agents .

- Viral Infections : Another research effort focused on evaluating the antiviral activities of various pyrrole derivatives against different viruses, revealing that certain modifications led to enhanced activity against HSV and other viral pathogens .

Eigenschaften

IUPAC Name |

5-(4-tert-butylphenyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(16-12)14(17)18/h4-9,16H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSHMMZGXHEYLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.